![molecular formula C17H20N4O3 B569116 N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Methyl Ester CAS No. 1369510-38-2](/img/no-structure.png)

N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Methyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

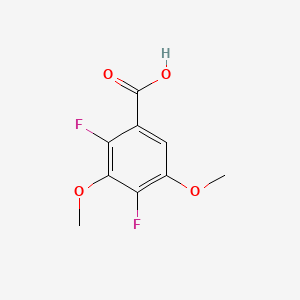

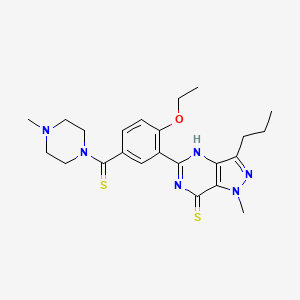

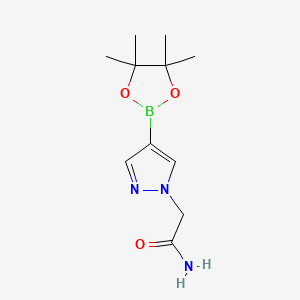

“N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Methyl Ester” is a complex organic compound . It is related to 3-Amino-4-methylamino-benzoic acid , which is a molecule with a molecular formula of C8H10N2O2 . The average mass of this molecule is 166.177 Da .

Molecular Structure Analysis

The molecular structure of the related compound, 3-Amino-4-methylamino-benzoic acid, includes 4 hydrogen bond acceptors, 4 hydrogen bond donors, and 2 freely rotating bonds . The polar surface area is 75 Å .Physical And Chemical Properties Analysis

The related compound, 3-Amino-4-methylamino-benzoic acid, has a density of 1.3±0.1 g/cm³, a boiling point of 386.0±37.0 °C at 760 mmHg, and a flash point of 187.3±26.5 °C .科学的研究の応用

Synthetic Applications

N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Methyl Ester is a compound that plays a significant role in the field of synthetic chemistry. It has been utilized in various chemical syntheses and reactions, contributing to the development of new methodologies and compounds.

Improved Synthesis and Resolution :

- The compound has been involved in the improved synthesis and resolution of β-(3-pyridyl)-DL-α-alanine, where its hydrochloride form was synthesized from 3-pyridinecarboxyaldehyde. This process involved steps like azlactone hydrolysis and hydrogenation, culminating in the effective resolution of the methyl ester with subtilisin (Folkers, Kubiak, & Stȩpiński, 2009).

Hantzsch Cyclocondensation :

- The compound has been employed in the multicomponent Hantzsch cyclocondensation as a route to highly functionalized 2- and 4-dihydropyridylalanines. This approach provides an improved and efficient entry to these compounds and their corresponding N-oxide derivatives, highlighting its versatility in creating complex molecular structures (Dondoni, Massi, Minghini, & Bertolasi, 2004).

N-Ortho-Ferrocenyl Benzoyl Amino Acid Esters Synthesis :

- This compound has also been used in the synthesis of N-ortho-ferrocenyl benzoyl amino acid esters. This synthesis involved the coupling of ortho-ferrocenyl benzoic acid with amino acid ethyl esters, leading to compounds characterized by NMR spectroscopic techniques and mass spectrometry. The structural characterization of these compounds provides valuable insights into their chemical properties and potential applications (Savage et al., 2006).

Methodological Advancements

The compound has been instrumental in methodological advancements, contributing to the development of novel synthetic techniques and improving existing ones.

Oxathiaphospholane Methodology :

- The oxathiaphospholane methodology was applied for the synthesis of N- and O-phosphorothioylated amino acids. This method showcases the compound's role in facilitating efficient synthesis and providing high yields in reactions involving amino acid methyl esters (Baraniak, Kaczmarek, Korczyński, & Wasilewska, 2002).

Semi-rigid N-Para-Ferrocenyl(Benzoyl)amino-Acid Esters Synthesis :

- The compound was used in the synthesis of semi-rigid N-para-ferrocenyl(benzoyl)amino-acid esters. This process involved the coupling of para-(ferrocenyl)benzoic acid with amino-acid esters, demonstrating its utility in creating compounds with potential applications in biomaterials (Savage et al., 2002).

Chemical Characterization and Studies

This compound's role extends beyond synthesis, contributing to the chemical characterization and studies of various compounds.

- Pyrenylamino Acids Synthesis :

- It has been involved in the synthesis of pyrenylamino acids, demonstrating its role in creating compounds with unique photophysical and electrochemical properties. This involvement underscores its significance in the field of material science and photophysical studies (Abreu et al., 2008).

作用機序

Target of Action

It’s known that this compound is a crucial building block of many drug candidates .

Mode of Action

It’s known that the compound is obtained via a multiple synthesis route . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride results in the formation of this compound .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 5695±500 °C and a density of 1288±006 g/cm3 .

Result of Action

It’s known that the compound is used in the synthesis of many drug candidates .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Methyl Ester involves the reaction of 3-amino-4-(methylamino)benzoic acid with 2-pyridinecarboxylic acid, followed by esterification with methanol and beta-alanine. The final product is obtained by purification and isolation.", "Starting Materials": [ "3-amino-4-(methylamino)benzoic acid", "2-pyridinecarboxylic acid", "methanol", "beta-alanine" ], "Reaction": [ "Step 1: React 3-amino-4-(methylamino)benzoic acid with 2-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine.", "Step 2: Esterify the product obtained in step 1 with methanol in the presence of a catalyst such as sulfuric acid to form N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine methyl ester.", "Step 3: React the product obtained in step 2 with beta-alanine in the presence of a coupling agent such as DCC and a catalyst such as DMAP to form the final product N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine methyl ester.", "Step 4: Purify and isolate the final product by techniques such as column chromatography and recrystallization." ] } | |

CAS番号 |

1369510-38-2 |

製品名 |

N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Methyl Ester |

分子式 |

C17H20N4O3 |

分子量 |

328.372 |

IUPAC名 |

methyl 3-[[3-amino-4-(methylamino)benzoyl]-pyridin-2-ylamino]propanoate |

InChI |

InChI=1S/C17H20N4O3/c1-19-14-7-6-12(11-13(14)18)17(23)21(10-8-16(22)24-2)15-5-3-4-9-20-15/h3-7,9,11,19H,8,10,18H2,1-2H3 |

InChIキー |

WDFFNQYWFRNWGF-UHFFFAOYSA-N |

SMILES |

CNC1=C(C=C(C=C1)C(=O)N(CCC(=O)OC)C2=CC=CC=N2)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

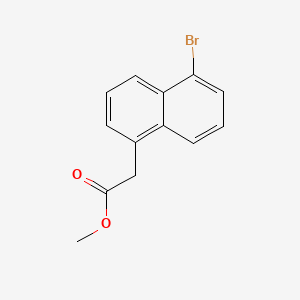

![7-bromo-4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole](/img/structure/B569041.png)